

# In-Depth Technical Guide: NH-bis(PEG2-C2-acid) for PROTAC Development

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## Compound of Interest

Compound Name: NH-bis(PEG2-C2-acid)

Cat. No.: B8106066

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This technical guide provides comprehensive information on the molecular properties, synthesis applications, and relevant biological pathways associated with **NH-bis(PEG2-C2-acid)**, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs).

## Core Molecular Data

**NH-bis(PEG2-C2-acid)** is a bifunctional, PEG-based linker commonly employed in the synthesis of heterobifunctional PROTAC molecules. Its physical and chemical properties are summarized below.

Property	Value	Source(s)
Molecular Weight	337.37 g/mol	[1][2][3]
Chemical Formula	C <sub>14</sub> H <sub>27</sub> NO <sub>8</sub>	
Chemical Name	4,7,13,16-tetraoxa-10-azanonadecanedioic acid	
Appearance	Solid	
Purity	Typically ≥98%	

## Role in PROTAC Synthesis

**NH-bis(PEG2-C2-acid)** serves as a hydrophilic linker to connect a target protein-binding ligand (warhead) and an E3 ubiquitin ligase-binding ligand. The polyethylene glycol (PEG) units enhance the solubility and cell permeability of the resulting PROTAC molecule. The terminal carboxylic acid groups provide reactive handles for conjugation, typically through the formation of stable amide bonds with amine-functionalized ligands.

## Experimental Protocols

The following is a generalized, step-by-step protocol for the synthesis of an amide-linked PROTAC using a bifunctional carboxylic acid PEG linker such as **NH-bis(PEG2-C2-acid)**. This protocol is based on standard peptide coupling methodologies.

### Protocol: Synthesis of an Amide-Linked PROTAC

This procedure outlines the sequential amide coupling of a target protein ligand and an E3 ligase ligand to the **NH-bis(PEG2-C2-acid)** linker.

#### Step 1: First Amide Coupling

- Reagents and Materials:
  - **NH-bis(PEG2-C2-acid)** (1.0 eq)
  - Amine-functionalized Ligand 1 (e.g., warhead or E3 ligase ligand with a primary or secondary amine) (1.1 eq)
  - Peptide coupling reagent (e.g., HATU) (1.2 eq)
  - Organic base (e.g., DIPEA) (3.0 eq)
  - Anhydrous solvent (e.g., DMF)
  - Nitrogen atmosphere
  - Standard organic synthesis glassware

- Procedure: a. Under a nitrogen atmosphere, dissolve the **NH-bis(PEG2-C2-acid)** in anhydrous DMF. b. Add the peptide coupling reagent (HATU) and the organic base (DIPEA) to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid group. c. Add the amine-functionalized Ligand 1 to the reaction mixture. d. Stir the reaction at room temperature overnight. e. Monitor the reaction progress using LC-MS. f. Upon completion, work up the reaction by diluting with an appropriate organic solvent (e.g., ethyl acetate) and washing with aqueous solutions such as 5% LiCl, saturated NaHCO<sub>3</sub>, and brine. g. Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure. h. Purify the resulting mono-conjugated product by flash column chromatography.

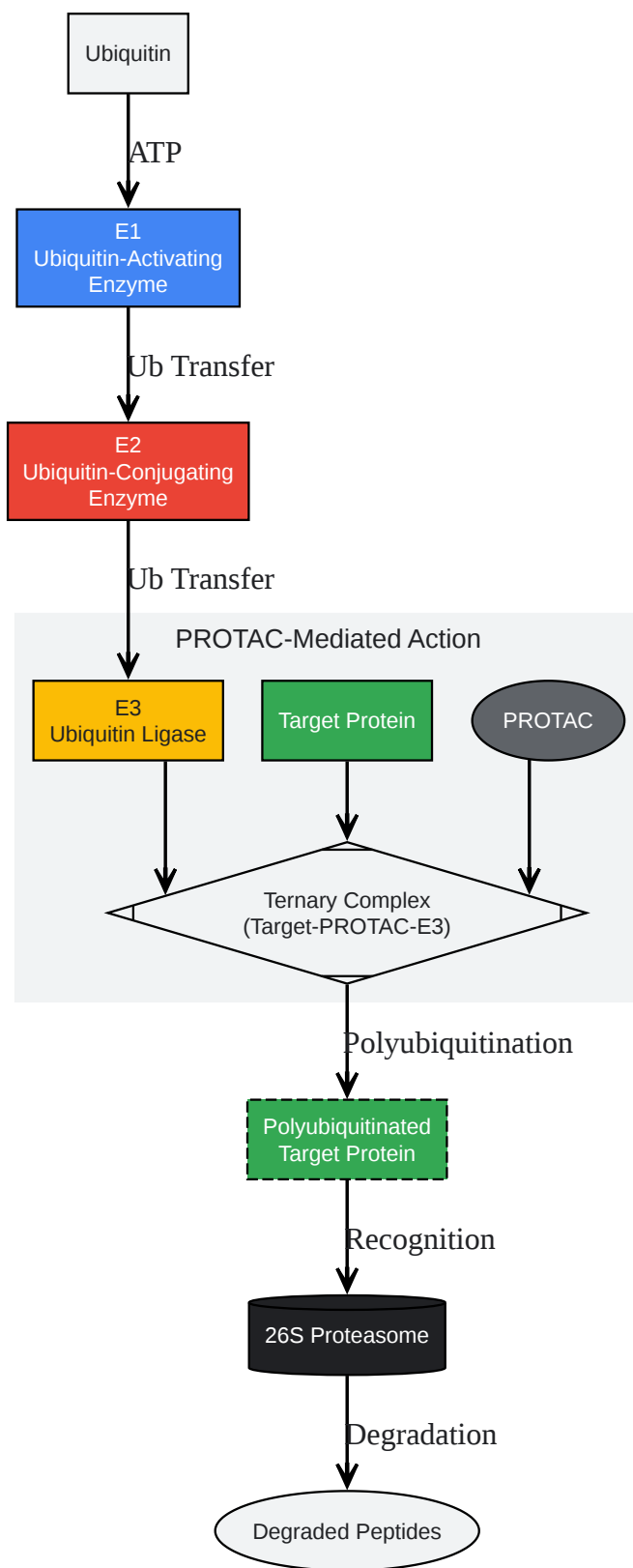
### Step 2: Second Amide Coupling

- Reagents and Materials:
  - Purified mono-conjugated product from Step 1 (1.0 eq)
  - Amine-functionalized Ligand 2 (the corresponding warhead or E3 ligase ligand) (1.1 eq)
  - Peptide coupling reagent (e.g., HATU) (1.2 eq)
  - Organic base (e.g., DIPEA) (3.0 eq)
  - Anhydrous solvent (e.g., DMF)
  - Nitrogen atmosphere
- Procedure: a. Follow the same procedure as outlined in Step 1, using the mono-conjugated product as the starting carboxylic acid-containing component and the second amine-functionalized ligand. b. After the reaction is complete and has been worked up, purify the final PROTAC molecule using preparative HPLC to achieve high purity.

## Relevant Signaling Pathway and Experimental Workflow

### Ubiquitin-Proteasome System

PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

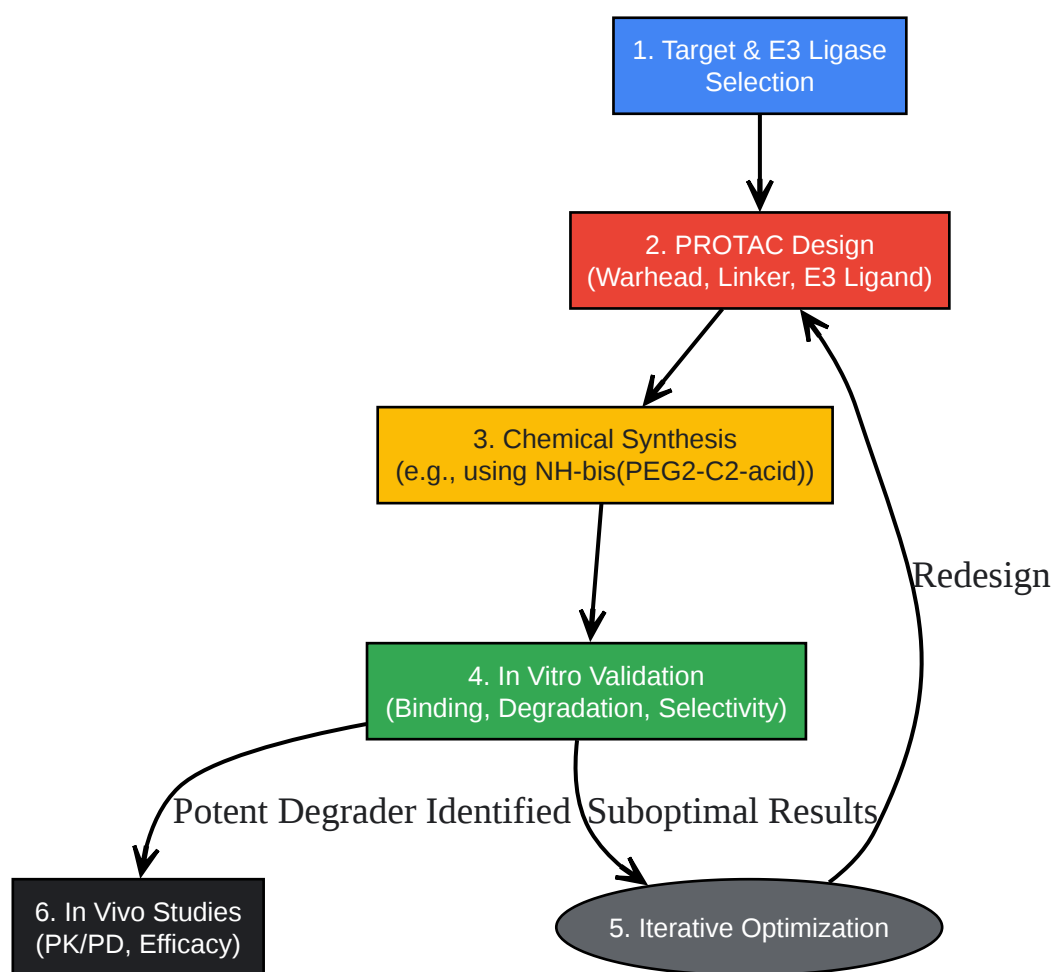


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Caption: The PROTAC-mediated ubiquitin-proteasome signaling pathway for targeted protein degradation.

### PROTAC Development Workflow

The development of a novel PROTAC is a multi-step process that involves design, synthesis, and biological evaluation.



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Caption: A typical workflow for the discovery and development of PROTAC-based therapeutics.

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## References

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